(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: is an organic compound with the molecular formula C10H11ClN2 It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and an appropriate amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methyl group on the phenyl ring.
(3S)-3-Amino-3-(4-methylphenyl)propanenitrile: Lacks the chloro group on the phenyl ring.
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile: Contains an additional chloro group on the phenyl ring.
Uniqueness
- The presence of both the chloro and methyl groups on the phenyl ring of (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile imparts unique chemical properties and reactivity compared to its analog
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
YQOPGVQVXZXWFR-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC#N)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
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